Carbaspirin Calcium
Description
Historical Context and Evolution in Non-Steroidal Anti-Inflammatory Drug Research
The development of carbasalate calcium is rooted in the broader history of non-steroidal anti-inflammatory drug (NSAID) research, which has long sought to balance therapeutic efficacy with improved tolerability. NSAIDs, a cornerstone for managing pain and inflammation, primarily function by inhibiting cyclooxygenase (COX) enzymes. patsnap.comchemicalbook.com This inhibition reduces the production of prostaglandins (B1171923), which are key mediators of inflammation, pain, and fever. patsnap.com
A significant focus within NSAID evolution has been the mitigation of gastrointestinal issues commonly associated with traditional agents like aspirin (B1665792). patsnap.comchemicalbook.com Carbasalate calcium was developed as an alternative to conventional aspirin, designed to offer similar therapeutic benefits while potentially reducing local gastric irritation. patsnap.comresearchgate.net The inclusion of calcium in its structure acts as a buffering agent, which may contribute to its different tolerability profile. patsnap.compatsnap.com Research in the 1990s explored these properties, comparing the effects of carbasalate calcium and aspirin on the gastroduodenal mucosa. nih.govnih.gov
Academic Positioning within Antiplatelet and Analgesic Pharmacotherapy
Carbasalate calcium is recognized for its analgesic, anti-inflammatory, and antipyretic properties. wikipedia.orgpatsnap.compatsnap.comdatahorizzonresearch.com Its mechanism of action involves the irreversible inhibition of the COX-1 enzyme in platelets, which in turn reduces the production of thromboxane (B8750289) A2, a promoter of platelet aggregation. patsnap.com This antiplatelet effect is central to its use in the prevention of thrombotic events. patsnap.com
The compound is classified by the World Health Organization under the Anatomical Therapeutic Chemical (ATC) classification system as a platelet aggregation inhibitor. fhi.no In academic and clinical research, it is often studied alongside other antiplatelet agents like aspirin and clopidogrel (B1663587). clinicaltrials.euru.nl Its positioning in pharmacotherapy is often considered in contexts where antiplatelet action is required, such as in patients with cardiovascular diseases. patsnap.comchemicalbook.com For instance, one clinical trial investigated carbasalate calcium as a treatment option for patients with atrial fibrillation who have experienced a cerebral hemorrhage. clinicaltrials.eu
Scope and Significance of Carbasalate Calcium Research
Research into carbasalate calcium encompasses its chemical properties, mechanism of action, and clinical applications. It is a calcium-urea chelate of aspirin and is supplied as a crystalline solid for research purposes. caymanchem.comcaymanchem.com Studies have investigated its efficacy in various conditions, including rheumatoid arthritis and migraines. patsnap.comchemicalbook.com
The significance of carbasalate calcium research lies in its potential to offer a therapeutic alternative with a distinct profile. The global market for carbasalate calcium reflects its ongoing relevance in medicine, with market analyses projecting continued growth. datahorizzonresearch.comgiiresearch.comverifiedmarketresearch.com Research continues to explore new formulations and potential synergistic combinations with other compounds to enhance its therapeutic applications. giiresearch.com One area of investigation has been the comparison of its effects on cerebral microbleeds versus aspirin, suggesting potential differential effects. researchgate.net
Interactive Data Table: Key Research Findings on Carbasalate Calcium
| Research Area | Key Findings | Supporting Evidence |
| Gastroduodenal Effects | Studies in healthy volunteers indicated that effervescent calcium carbasalate caused significantly less gastroduodenal mucosal damage compared to bioequivalent doses of plain acetylsalicylic acid (ASA). This was observed through a lower number of gastric erosions. nih.govnih.gov | A randomized, cross-over trial showed fewer gastric erosions with effervescent calcium carbasalate (ECC) compared to ASA. The total number of gastric erosions was 9.1 (8.7) in ECC-treated subjects versus 23.8 (16.1) in ASA-treated subjects. nih.govnih.gov |
| Platelet Aggregation | Carbasalate calcium demonstrates an anti-aggregant effect. Its mechanism involves the inhibition of the COX-1 enzyme in platelets, leading to a decrease in thromboxane A2 production. patsnap.com | A double-blind, placebo-controlled study confirmed the anti-aggregant effect of calcium carbasalate administered after aorto-coronary bypass. medkoo.com |
| Systemic Effects | A large retrospective cohort study found no statistically significant difference in the incidence rates of peptic ulcer disease between patients using low-dose effervescent calcium carbasalate and those using regular low-dose acetylsalicylic acid. researchgate.net | The risk for developing a peptic ulcer was 4.31 per 1000 person-years for effervescent calcium carbasalate and 3.07 per 1000 person-years for acetylsalicylic acid. The adjusted hazard ratio was not statistically significant. researchgate.net |
| Pharmacokinetics | After oral administration, carbasalate calcium is rapidly absorbed and degrades in vivo to salicylic (B10762653) acid. chemicalbook.com | Peak blood drug concentration is typically reached within 15 to 20 minutes after oral intake. chemicalbook.com |
Structure
2D Structure
Properties
IUPAC Name |
calcium;2-acetyloxybenzoate;urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C9H8O4.CH4N2O.Ca/c2*1-6(10)13-8-5-3-2-4-7(8)9(11)12;2-1(3)4;/h2*2-5H,1H3,(H,11,12);(H4,2,3,4);/q;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYMUGTALCSPLDM-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)[O-].CC(=O)OC1=CC=CC=C1C(=O)[O-].C(=O)(N)N.[Ca+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18CaN2O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
52080-78-1 (Parent), 50-78-2 (Parent) | |
| Record name | Carbaspirin calcium [USAN] | |
| Source | ChemIDplus | |
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DSSTOX Substance ID |
DTXSID90206099 | |
| Record name | Carbaspirin calcium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90206099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
458.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93803-83-9, 5749-67-7 | |
| Record name | Calcium, bis[2-(acetyloxy)benzoato](urea-O)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=93803-83-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbaspirin calcium [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005749677 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carbaspirin calcium | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13612 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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| Record name | Carbaspirin calcium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90206099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Carbasalate calcium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.794 | |
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| Record name | CARBASPIRIN CALCIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N667F17JP1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Mechanistic Elucidation of Carbasalate Calcium S Pharmacological Actions
Cyclooxygenase Enzyme Isoform Selectivity and Inhibition Kinetics
The core mechanism of carbasalate calcium revolves around the inhibition of cyclooxygenase (COX) enzymes by its active metabolite. This inhibition disrupts the pathway for prostaglandin (B15479496) synthesis.
Non-Selective Inhibition of COX-1 and COX-2 Isoforms by Salicylic (B10762653) Acid Metabolites
The active metabolite of carbasalate calcium, salicylic acid, acts as a non-selective inhibitor of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes. patsnap.compatsnap.com COX-1 is a constitutively expressed enzyme found in most tissues and is involved in producing prostaglandins (B1171923) that protect the stomach lining and support normal kidney function. patsnap.comnih.gov In contrast, COX-2 is an inducible enzyme, with its expression significantly increased at sites of inflammation, where it contributes to the production of prostaglandins that mediate pain and inflammatory responses. patsnap.comnih.gov By inhibiting both isoforms, the metabolites of carbasalate calcium affect both physiological and pathological prostaglandin-mediated processes. patsnap.com
Differential Effects on Prostaglandin Synthesis Pathways and Lipid Mediators
The non-selective inhibition of COX enzymes by carbasalate calcium's metabolites leads to a broad reduction in the synthesis of various prostaglandins and other lipid mediators. patsnap.commedtigo.com This includes a decrease in the production of key inflammatory mediators like prostaglandin E2, as well as prostacyclin, a vasodilator, and thromboxane (B8750289) A2, a promoter of platelet aggregation. patsnap.comdiabetesjournals.org The reduction in these lipid compounds is what underlies the drug's analgesic, anti-inflammatory, and antipyretic properties. patsnap.comselleckchem.com
Molecular Basis of Antiplatelet Activity
The antiplatelet effect of carbasalate calcium is a critical component of its pharmacological profile, primarily achieved through its specific and irreversible action on platelets.
Irreversible Inhibition of Platelet Cyclooxygenase-1
The acetylsalicylate component of carbasalate calcium brings about the irreversible inhibition of the COX-1 enzyme within platelets. patsnap.com This occurs through the acetylation of a serine residue (Ser529) located in the enzyme's active site. ncats.io This covalent modification permanently deactivates the enzyme. Because platelets lack a nucleus, they cannot synthesize new proteins, meaning the inhibition lasts for the entire lifespan of the platelet, which is approximately seven to ten days. trc-p.nl
Thromboxane A2 Production Modulation and Platelet Aggregation Inhibition
The irreversible inactivation of platelet COX-1 results in a significant and sustained decrease in the production of thromboxane A2. patsnap.comtrc-p.nl Thromboxane A2 is a potent vasoconstrictor and a powerful promoter of platelet activation and aggregation. diabetesjournals.orgtrc-p.nl By effectively blocking its synthesis, carbasalate calcium inhibits platelet aggregation, thereby reducing the formation of blood clots. patsnap.comtargetmol.com A study on patients undergoing aorto-coronary bypass showed that carbasalate calcium significantly inhibited platelet production of thromboxane B2 (a stable metabolite of Thromboxane A2) without altering prostacyclin levels. nih.gov
Metabolic Transformation to Active Species
Following absorption, carbasalate calcium undergoes a series of metabolic conversions to produce its pharmacologically active components.
Hydrolysis to Aspirin (B1665792) and Subsequent Conversion to Salicylic Acid and Gentisic Acid
Once absorbed, carbasalate calcium is rapidly hydrolyzed, releasing aspirin (acetylsalicylic acid). patsnap.comresearchgate.net This initial hydrolysis is a critical step in its bioactivation. The resulting aspirin is then further metabolized. A significant portion of this metabolism occurs in various tissues, including the plasma and liver, where nonspecific esterases hydrolyze aspirin into its primary active metabolite, salicylic acid. geneesmiddeleninformatiebank.nl This conversion is swift, with aspirin having a short half-life of approximately 15 to 20 minutes. geneesmiddeleninformatiebank.nl Salicylic acid can then be further metabolized to other compounds, including gentisic acid. researchgate.netgeneesmiddeleninformatiebank.nl
Pharmacologically Active Metabolites and Their Respective Contributions
The primary pharmacologically active metabolite of carbasalate calcium is salicylic acid. patsnap.comgeneesmiddeleninformatiebank.nl Salicylic acid is responsible for the main analgesic, anti-inflammatory, and antipyretic effects of the drug. patsnap.comnih.gov It exerts these effects primarily through the non-selective inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2). patsnap.com This inhibition reduces the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. patsnap.com
A study in broilers administered carbasalate calcium orally provided insight into the plasma concentrations of these metabolites. The peak plasma concentrations (Cmax) and time to reach peak concentration (Tmax) were determined for aspirin, salicylic acid, and gentisic acid.
| Metabolite | Peak Plasma Concentration (Cmax) (μg/mL) | Time to Peak Concentration (Tmax) (h) |
|---|---|---|
| Aspirin (ASA) | 8.88 ± 1.31 | 0.170 |
| Salicylic Acid (SA) | 42.6 ± 4.62 | 2.00 |
| Gentisic Acid (GA) | 10.1 ± 2.16 | 2.00 |
Pharmacokinetic parameters of carbasalate calcium metabolites in broilers following a single oral administration. researchgate.net
Pharmacokinetic and Pharmacodynamic Characterization of Carbasalate Calcium
Absorption, Distribution, Metabolism, and Excretion (ADME) in Preclinical Models
Upon oral administration, carbasalate calcium is rapidly absorbed and metabolized. chemicalbook.com It dissociates into its primary components, with aspirin (B1665792) (acetylsalicylic acid or ASA) being the principal active metabolite. patsnap.com This initial breakdown is followed by the hydrolysis of aspirin into salicylic (B10762653) acid (SA), which is further metabolized into compounds such as gentisic acid (GA). patsnap.comnih.gov
Plasma Concentration Profiles of Metabolites (Aspirin, Salicylic Acid, Gentisic Acid)
Studies in preclinical models, such as broilers, have detailed the plasma concentration profiles of carbasalate calcium's main metabolites following oral administration. After a single oral dose, the plasma concentrations of aspirin (ASA), salicylic acid (SA), and gentisic acid (GA) show distinct peaks and subsequent declines over time. nih.govresearchgate.net
Species-Specific Pharmacokinetic Parameters (e.g., Cmax, Tmax, T1/2λz)
The pharmacokinetic parameters of carbasalate calcium's metabolites have been quantified in broilers. Following oral administration of carbasalate calcium soluble powder, the following parameters were observed for its key metabolites: nih.govresearchgate.net
| Metabolite | Cmax (μg/mL) | Tmax (h) | T1/2λz (h) |
| Aspirin (ASA) | 8.88 ± 1.31 | 0.170 | 11.2 ± 8.04 |
| Salicylic Acid (SA) | 42.6 ± 4.62 | 2.00 | 23.7 ± 17.1 |
| Gentisic Acid (GA) | 10.1 ± 2.16 | 2.00 | 28.6 ± 4.90 |
Data from a study in broilers administered a single oral dose of 40 mg/kg body weight of carbasalate calcium soluble powder. nih.govresearchgate.net
These data indicate that carbasalate calcium is quickly metabolized to ASA, which is then rapidly converted to SA. researchgate.net
Comparative Bioavailability and Bioequivalence Studies
The therapeutic effects of carbasalate calcium are intrinsically linked to its active component, salicylate (B1505791), which it shares with acetylsalicylic acid. However, the bioavailability and systemic effects can differ between these two compounds. researchgate.net
Comparison with Acetylsalicylic Acid and Other Salicylates Regarding Systemic Effects
While both carbasalate calcium and acetylsalicylic acid deliver the same active moiety, their systemic effects may not be identical. researchgate.net Studies have shown that carbasalate calcium can cause less gastroduodenal mucosal damage compared to aspirin in laboratory animals. selleckchem.com However, a study comparing low-dose effervescent calcium carbasalate with regular low-dose acetylsalicylic acid found no significant difference in the incidence of peptic ulcers, suggesting that these ulcers are more related to systemic rather than local effects of the drug. researchgate.net
Influence of Formulation on Systemic Exposure and Therapeutic Onset
The formulation of a drug can significantly influence its absorption, bioavailability, and the speed at which its therapeutic effects begin. Carbasalate calcium is designed for rapid absorption, with an onset of action for pain relief estimated to be around 15 to 30 minutes. patsnap.compatsnap.com The calcium component is thought to act as a buffering agent, which may enhance its gastrointestinal tolerability. patsnap.compatsnap.com Different formulations of aspirin, such as plain versus enteric-coated tablets, are known to have different absorption rates and times to peak plasma concentration, which can affect their clinical efficacy. nih.gov
Temporal Dynamics of Platelet Inhibition and Anti-inflammatory Effects
Carbasalate calcium exerts its therapeutic effects by inhibiting cyclooxygenase (COX) enzymes, which in turn reduces the production of prostaglandins (B1171923) and thromboxane (B8750289). patsnap.comchemicalbook.com This mechanism is responsible for its anti-inflammatory actions and its ability to inhibit platelet aggregation. patsnap.com
The inhibition of platelet aggregation by carbasalate calcium has been observed to occur very early after administration. researchgate.net Aspirin, the primary metabolite, irreversibly inhibits the COX-1 enzyme in platelets, which leads to a decrease in the production of thromboxane A2, a key promoter of platelet aggregation. patsnap.com The antiplatelet effect of aspirin is detectable even before the drug is measurable in the systemic circulation and can last for the entire lifespan of the platelet. nih.govresearchgate.net The anti-inflammatory effects are also a result of the inhibition of prostaglandin (B15479496) synthesis. patsnap.com
Onset and Duration of Anti-aggregating Effects
Carbasalate calcium exhibits a rapid onset of its antiplatelet effects due to its quick absorption. patsnap.complantgrowthhormones.com The inhibition of platelet aggregation begins very early after administration. nih.gov
A double-blind, placebo-controlled study conducted on patients immediately following aorto-coronary bypass surgery demonstrated a significant anti-aggregating effect within the first day of treatment. nih.gov In this study, patients received carbasalate calcium at a dose equivalent to 325 mg of aspirin daily, starting 6 hours after the operation. The study observed a significant reduction in platelet aggregation induced by arachidonic acid and collagen as early as day 1, with the effect persisting and strengthening by day 7. nih.gov The aggregation induced by ADP also showed a significant reduction by day 7. nih.gov This inhibition of platelet function is associated with a marked decrease in the production of serum thromboxane B2, a key promoter of platelet aggregation, which was significantly reduced on both day 1 and day 7 of treatment. patsnap.comnih.gov The anti-aggregating effect of the active component, acetylsalicylic acid, is known to persist for several days after administration due to its irreversible inhibition of COX-1 in platelets. patsnap.comedqm.eu
| Aggregation Agent | Time Point | Observation vs. Placebo |
|---|---|---|
| Arachidonic Acid | Day 1 | Significant Reduction (p = 0.05) |
| Arachidonic Acid | Day 7 | Significant Reduction (p < 0.001) |
| Collagen | Day 1 | Significant Reduction (p = 0.05) |
| Collagen | Day 7 | Significant Reduction (p < 0.001) |
| ADP | Day 7 | Significant Reduction (p < 0.01) |
Modulation of Gastric Mucosal Prostaglandin E2 Concentrations
The mechanism of action of carbasalate calcium involves the inhibition of prostaglandin synthesis. patsnap.com Prostaglandin E2 (PGE2) is a crucial prostanoid in the gastrointestinal tract that plays a significant role in maintaining mucosal integrity. researchgate.net
Research comparing effervescent calcium carbasalate (ECC) with acetylsalicylic acid (ASA) in healthy volunteers has shown that both substances significantly suppress gastric mucosal PGE2 synthesis. nih.govresearchgate.net In a randomized, cross-over trial, subjects were treated for five days with bioequivalent doses of ECC and ASA. nih.gov The results indicated that the degree of suppression of gastric mucosal PGE2 synthesis was nearly identical for both compounds. nih.govresearchgate.net This finding demonstrates that while carbasalate calcium is formulated to potentially reduce direct topical irritation on the gastric mucosa, its systemic effect on prostaglandin synthesis, a key factor in NSAID-related gastric damage, is comparable to that of conventional aspirin. nih.govru.nl
| Compound | Mean Suppression of PGE2 Synthesis (%) | Standard Deviation |
|---|---|---|
| Effervescent Calcium Carbasalate (ECC) | 84.3 | 12.9 |
| Acetylsalicylic Acid (ASA) | 83.4 | 17.1 |
Advanced Analytical Methodologies for Carbasalate Calcium Quantification and Characterization
Development and Validation of Bioanalytical Methods for Carbasalate Calcium and Metabolites
Bioanalytical method development involves creating procedures for the quantitative analysis of drugs and their metabolites in biological matrices like blood, plasma, and tissues. asiapharmaceutics.infopnrjournal.com The validation of these methods is crucial to ensure they are reliable and reproducible for their intended use. pnrjournal.comajpsonline.com Since carbasalate calcium is rapidly metabolized to acetylsalicylic acid (ASA) and subsequently to salicylic (B10762653) acid (SA), analytical methods are often designed to quantify these metabolites. researchgate.netresearchgate.net
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the preferred technique for the quantification of carbasalate calcium metabolites due to its high sensitivity, selectivity, and robustness. bioanalysis-zone.com This method allows for the precise measurement of active drugs and their metabolites, which is fundamental to drug development and bioequivalence studies. bioanalysis-zone.comlcms.cz
Researchers have developed and validated sensitive LC-MS/MS methods for the simultaneous determination of acetylsalicylic acid and salicylic acid in various biological samples. researchgate.netresearchgate.net For instance, a method was established for the analysis of these metabolites in broiler chicken plasma, which was crucial for studying the pharmacokinetics of carbasalate calcium after oral administration. researchgate.net Another significant application is the monitoring of drug residues in food products. A reliable and highly sensitive screening method using LC-MS/MS was developed to detect and quantify ASA and SA in diverse animal and aquatic food matrices, including porcine muscle, milk, eggs, shrimp, eel, and flatfish. researchgate.netresearchgate.netatauni.edu.trdigitalnz.org These methods typically utilize a reverse-phase analytical column for chromatographic separation and a triple-quadrupole mass spectrometer for detection. researchgate.netthermofisher.com
Effective sample preparation is a critical step to isolate target analytes from complex biological and food matrices, thereby removing interfering substances and enriching the concentration of the analytes. neu.edu.tr Common techniques for preparing samples for carbasalate calcium metabolite analysis include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and variations of the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. researchgate.netlcms.czthermofisher.com
For animal and aquatic food matrices, a widely used strategy involves extracting the analytes with an organic solvent, often acetonitrile (B52724), which may be acidified with formic acid or trifluoroacetic acid to improve extraction efficiency. researchgate.netresearchgate.netdigitalnz.org This is typically followed by a purification step, such as liquid-liquid partitioning with n-hexane, to remove lipids and other interferences. researchgate.netresearchgate.net In some protocols for analyzing veterinary drugs in meat, a QuEChERS-based method is employed, where the sample is homogenized and extracted with an acetonitrile/water mixture, followed by centrifugation and filtration. thermofisher.com For biological fluids like human plasma, protein precipitation is a simpler and faster alternative to LLE or SPE, made possible by the high sensitivity of modern LC-MS/MS systems. lcms.cz
The validation of a bioanalytical method requires the assessment of several key performance parameters to ensure its reliability. ajpsonline.com According to regulatory guidelines, accuracy should be within ±15% of the nominal concentration (±20% at the LOQ), and precision, expressed as the coefficient of variation (CV), should not exceed 15% (20% at the LOQ). fda.gov
In a validated LC-MS/MS method for quantifying ASA and SA in various animal and aquatic food matrices, the following performance metrics were achieved researchgate.netresearchgate.net:
Limits of Quantification (LOQ): The calculated LOQs were 10 µg/kg for ASA and 7 µg/kg for SA. researchgate.netresearchgate.net In other studies, LOQs for various analytes have been reported in the range of 0.02 to 10.4 µg/kg. researchgate.net
Linearity: Matrix-matched calibration curves showed excellent linearity, with coefficients of determination (R²) of ≥ 0.9817 over a concentration range of 5 to 50 µg/kg. researchgate.netresearchgate.net
Accuracy and Recovery: The recovery of an analyte does not need to be 100%, but it must be consistent and reproducible. ajpsonline.com In the study of food matrices, recoveries for ASA and SA ranged from 67% to 102% at four different spiking concentrations. researchgate.netresearchgate.net
Precision: The method demonstrated good precision, with relative standard deviations (RSDs) for intra-day and inter-day analysis at ≤ 9.0% for all tested matrices. researchgate.netresearchgate.net
Table 1: Performance Metrics of an LC-MS/MS Method for ASA and SA in Food Matrices
| Performance Metric | Acetylsalicylic Acid (ASA) | Salicylic Acid (SA) |
| Limit of Quantification (LOQ) | 10 µg/kg | 7 µg/kg |
| Linearity (R²) | ≥ 0.9817 | ≥ 0.9817 |
| Recovery | 67 - 102% | 67 - 102% |
| Precision (RSD) | ≤ 9.0% | ≤ 9.0% |
Data sourced from a study on the quantification of carbasalate calcium derived metabolites in animal and aquatic food matrices. researchgate.netresearchgate.net
Sample Preparation Strategies for Biological Fluids and Animal/Aquatic Food Matrices
Application of Reference Standards in Pharmaceutical Research
Reference standards are highly purified compounds that are used as a benchmark for confirming the identity and purity and for assessing the concentration of a substance. They are indispensable in pharmaceutical research and quality control. weblivelink.com
High-quality reference standards for Carbasalate Calcium are essential for analytical method development, method validation (AMV), and quality control (QC) applications throughout the drug development process. weblivelink.comaxios-research.com These standards are used to ensure that the analytical methods employed are accurate, precise, and specific for the intended analyte. They serve as a reference for traceability against pharmacopeial standards, such as those from the European Pharmacopoeia (Ph. Eur.). axios-research.comlgcstandards.com A Certificate of Analysis (CoA) is a critical document provided with a reference standard that confirms its compliance with specifications and is used for batch-level quality control. pharmacompass.com
During the synthesis and storage of active pharmaceutical ingredients (APIs), impurities and degradation products can form. The identification and quantification of these substances are critical for ensuring the safety and efficacy of the final drug product. Reference standards for known impurities are vital for this purpose. lgcstandards.com
For carbasalate calcium, several impurities have been identified, including Carbasalate Calcium Impurity A, also known as Acetylsalicylic Acid EP Impurity F. lgcstandards.compharmaffiliates.comlgcstandards.com This specific impurity is 2-(Acetyloxy)benzoic Anhydride (B1165640). lgcstandards.com Reference standards for Impurity A and other related substances, such as Impurity B and Impurity C, are commercially available and are used in quality control to detect and quantify their presence in the carbasalate calcium API. pharmaffiliates.compharmaffiliates.com The use of these impurity standards is a key component of stability testing and release testing for the drug substance and formulated product. lgcstandards.com
Quality Control and Method Validation in Drug Development and Regulatory Submissions
Spectroscopic and Chromatographic Techniques for Compound Characterization and Purity Assessment
The comprehensive characterization and stringent purity control of carbasalate calcium, an equimolecular compound of calcium di[2-(acetyloxy)benzoate] and urea (B33335), are critical for its quality assessment. researchgate.net A combination of advanced spectroscopic and chromatographic methodologies is employed to elucidate its chemical structure, confirm its identity, and quantify any process-related or degradation impurities. These techniques provide the necessary precision and sensitivity to meet pharmacopoeial standards.
Spectroscopic Identification and Structural Elucidation
Spectroscopic methods are fundamental for confirming the identity and structural integrity of carbasalate calcium. Techniques such as Ultraviolet-Visible (UV-Vis), Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) each provide unique insights into the molecule's constitution.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a routinely used technique for the identification of carbasalate calcium. The method is based on the absorption of ultraviolet light by the acetylsalicylate moiety, which possesses a chromophoric aromatic ring system. According to the European Pharmacopoeia (Ph. Eur.), a solution of carbasalate calcium exhibits two distinct absorption maxima in the UV spectrum. researchgate.net These maxima are characteristic of the electronic transitions within the molecule and serve as a primary identification test. The specific absorbance values at these wavelengths must fall within a defined range to comply with pharmacopoeial requirements.
| Parameter | Wavelength (nm) | Required Specific Absorbance (Ph. Eur.) |
| Absorption Maximum 1 | 228 | 363 to 379 |
| Absorption Maximum 2 | 276 | 49 to 53 |
| Data sourced from the European Pharmacopoeia monograph for Carbasalate Calcium. researchgate.net |
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful tool for identifying the functional groups present in carbasalate calcium, thereby confirming its structure. The IR spectrum provides a unique fingerprint corresponding to the vibrational frequencies of the bonds within the molecule. Key absorption bands are expected for the ester carbonyl (C=O) of the acetyl group, the carboxylate anion (COO⁻) of the calcium salt, the aromatic ring C=C bonds, and the amide functional groups of urea. The presence of characteristic peaks for calcium carbonate, particularly around 875 cm⁻¹ and 712 cm⁻¹, can indicate degradation or impurities. researchgate.netspectroscopyonline.com The formation of the calcium carboxylate salt results in a characteristic shift of the carboxylic acid carbonyl absorption to a lower wavenumber, typically in the 1610-1550 cm⁻¹ region for the asymmetric stretch and 1440-1360 cm⁻¹ for the symmetric stretch.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable technique for the definitive structural elucidation of organic compounds. While specific, fully assigned ¹H and ¹³C NMR data for carbasalate calcium is not widely published, the expected spectra can be inferred from its constituent parts: acetylsalicylic acid and urea.
¹H NMR: The proton NMR spectrum would be expected to show signals corresponding to the acetyl methyl protons (singlet, ~2.2 ppm), the aromatic protons of the salicylate (B1505791) ring (multiplets, ~7.0-8.2 ppm), and the protons of the complexed urea molecule. The chemical shifts of the urea protons would be highly dependent on the solvent and the nature of the complexation.
¹³C NMR: The carbon NMR spectrum would provide signals for the methyl carbon of the acetyl group (~21 ppm), the carbons of the aromatic ring (~120-150 ppm), the ester carbonyl carbon (~170 ppm), and the carboxylate carbon (~170-180 ppm). A signal for the urea carbonyl carbon would also be expected (~160 ppm).
⁴³Ca NMR: Although a challenging technique due to the low natural abundance (0.135%) and quadrupolar nature of the ⁴³Ca isotope, it could theoretically be used to study the calcium ion's coordination environment within the complex. huji.ac.il
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the compound and its fragments, confirming the molecular weight and offering structural clues. For carbasalate calcium, which is a salt complex, analysis often focuses on its primary components and metabolites, acetylsalicylic acid (ASA) and salicylic acid (SA). nih.gov In Liquid Chromatography-Mass Spectrometry (LC-MS) analysis, the acetylsalicylate anion would be detected. Electron ionization MS would lead to predictable fragmentation of the acetylsalicylic acid structure, such as the loss of the acetyl group or the carboxyl group. libretexts.org
Chromatographic Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of carbasalate calcium and quantifying its related substances. caymanchem.comnih.gov The technique separates the active substance from its potential impurities, which are then detected and quantified, typically by a UV detector. The impurities specified in the European Pharmacopoeia for carbasalate calcium include:
Impurity A: 2-(acetyloxy)benzoic anhydride (Acetylsalicylic Anhydride) huji.ac.ildrugfuture.com
Impurity B: 2-[[2-(acetyloxy)benzoyl]oxy]benzoic acid (Acetylsalicylsalicylic Acid) huji.ac.illgcstandards.com
Impurity C: 2-hydroxybenzoic acid (Salicylic Acid) huji.ac.ilnih.gov
A validated reverse-phase HPLC (RP-HPLC) method is typically employed for this purpose. Such methods are validated for specificity, linearity, precision, accuracy, and sensitivity (Limit of Detection and Limit of Quantification) in accordance with ICH guidelines to ensure reliable and accurate results. nih.gov
High-Performance Liquid Chromatography (HPLC) Methodologies
The separation of carbasalate calcium's components and impurities is generally achieved on a C18 stationary phase. caymanchem.comnih.gov The mobile phase often consists of an acidified aqueous buffer and an organic modifier like acetonitrile or methanol (B129727). nih.govnih.gov The acidic pH ensures that salicylic acid is in its protonated form, leading to better retention and peak shape. Detection is typically performed at a wavelength where both the active substance and its key impurities have significant absorbance, often around 237 nm or 275 nm. nih.govnih.govbepls.com
Below are representative parameters for an HPLC method suitable for the analysis of acetylsalicylic acid and its primary impurity, salicylic acid.
| Parameter | Typical Conditions |
| Column | Reverse-Phase C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile, Water, and Orthophosphoric Acid (e.g., 400:600:2 v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 237 nm |
| Column Temperature | 30 °C |
| This table represents a synthesis of typical conditions reported for the analysis of acetylsalicylic acid and salicylic acid. caymanchem.comnih.govnih.gov |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For highly sensitive and specific quantification, particularly of metabolites or trace-level impurities, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. bfarm.deeuropa.eu This technique couples the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. After chromatographic separation, the analytes are ionized and fragmented, and specific precursor-to-product ion transitions are monitored. This allows for accurate quantification even in complex matrices. Research has detailed LC-MS/MS methods for the determination of acetylsalicylic acid and salicylic acid, the primary metabolites and degradation products of carbasalate calcium. bfarm.deeuropa.eu
The table below summarizes typical parameters for an LC-MS/MS method for the analysis of acetylsalicylic acid (ASA) and salicylic acid (SA).
| Parameter | Typical Conditions |
| Chromatography | Reverse-Phase HPLC |
| Mobile Phase | A: 1 mM Ammonium (B1175870) Acetate in Water; B: Methanol |
| Ionization Mode | Electrospray Ionization (ESI), typically negative mode |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition (ASA) | m/z 179 → 137 |
| MRM Transition (SA) | m/z 137 → 93 |
| Data synthesized from published research on the LC-MS/MS analysis of carbasalate calcium metabolites. bfarm.deeuropa.euresearchgate.net |
The validation of such methods demonstrates excellent linearity (R² ≥ 0.98) and recoveries typically ranging from 67% to 102%, with relative standard deviations (RSDs) below 10%, confirming the method's accuracy and precision for impurity quantification. lgcstandards.combfarm.de
Toxicological Profiles and Safety Pharmacology of Carbasalate Calcium
Gastrointestinal Safety and Mucosal Damage Mechanisms
The gastrointestinal (GI) safety of salicylates is a significant area of clinical research, as these agents are known to cause mucosal injury. Carbasalate calcium was developed in part to mitigate the local gastric irritation associated with standard aspirin (B1665792). chemicalbook.compatsnap.com Its high solubility is intended to prevent high local concentrations of the drug from directly contacting the gastric mucosa. nih.gov
Endoscopic studies in healthy human volunteers have been conducted to visually assess and quantify the acute effects of carbasalate calcium on the stomach and duodenal lining. In one key endoscopist-blinded, randomized, crossover trial, 20 healthy volunteers were administered effervescent calcium carbasalate (ECC) and acetylsalicylic acid (ASA) for a five-day period. nih.govscience.gov Endoscopies were performed before and after each treatment phase to evaluate mucosal damage. nih.gov
The study found that ECC was associated with significantly less gastric mucosal damage compared to an equivalent dose of ASA. nih.govscience.gov This was evidenced by a lower number of total gastric erosions, including both haemorrhagic and non-haemorrhagic types, in both the antrum and body of the stomach. nih.gov The Lanza score, a standardized scale for grading mucosal damage, was also significantly lower after treatment with ECC. nih.govscience.gov Despite the differences in local mucosal injury, the systemic effects, such as the suppression of gastric mucosal prostaglandin (B15479496) E2 (PGE2) synthesis and serum thromboxane (B8750289) B2, were similar for both drugs, indicating bioequivalence at the systemic level. nih.gov
| Parameter | Acetyl Salicylic (B10762653) Acid (ASA) | Effervescent Calcium Carbasalate (ECC) | p-value | Reference |
| Total Gastric Erosions (Mean) | 23.8 | 9.1 | 0.004 | nih.gov |
| Gastric Body Lanza Score (Mean) | Not specified, but lower for ECC | Not specified, but lower for ECC | 0.003 | nih.gov |
| Visual Analogue Score (VAS) for Gastric Body Damage (mm, Mean) | 32.7 | 16.9 | 0.008 | nih.gov |
| Serum Salicylate (B1505791) (mg/l, Mean) | 66 | 58 | Not Significant | nih.gov |
| Serum Thromboxane B2 Inhibition (%) | 97.2% | 95.2% | Not Significant | nih.gov |
| Gastric Mucosal PGE2 Synthesis Suppression (%) | 83.4% | 84.3% | Not Significant | nih.gov |
Table 1: Endoscopic and Systemic Effects of ASA vs. ECC in Healthy Volunteers.
Comparisons between carbasalate calcium and other salicylates, primarily aspirin, have yielded important insights. While high-dose studies show a local protective advantage for effervescent calcium carbasalate (ECC), research involving low, cardiovascular doses suggests that the risk of clinically significant GI events like peptic ulcers is comparable to that of plain aspirin. nih.govnih.govresearchgate.net
A large retrospective cohort study involving 19,819 users of either low-dose acetylsalicylic acid (ASA) or ECC found no statistically significant difference in the incidence of endoscopically confirmed peptic ulcers between the two groups. researchgate.net The incidence rate for developing a peptic ulcer was 3.07 per 1000 person-years for ASA users and 4.31 per 1000 person-years for ECC users. researchgate.net This finding supports the hypothesis that at low doses, the gastrointestinal damage associated with salicylates is primarily a result of systemic prostaglandin inhibition rather than direct local mucosal toxicity. nih.govresearchgate.netmdpi.com Similarly, a questionnaire-based study found that the prevalence of self-reported GI symptoms did not differ significantly between users of low-dose plain aspirin and ECC. nih.gov
When compared to non-acetylated salicylates like salsalate, which does not inhibit mucosal prostaglandin synthesis to the same extent, aspirin causes considerably more gastroduodenal mucosal injury at equivalent serum salicylate concentrations. jdpharmaceuticals.com This further underscores the role of prostaglandin inhibition in salicylate-induced gastropathy.
| Drug | Incidence of Peptic Ulcer (per 1000 person-years) | Adjusted Hazard Ratio (95% CI) | Conclusion | Reference |
| Acetylsalicylic Acid (low-dose) | 3.07 | Reference | Risk of peptic ulcer is not statistically different from ECC. | researchgate.net |
| Effervescent Calcium Carbasalate (low-dose) | 4.31 | 1.39 (0.92-2.12) | Risk of peptic ulcer is not statistically different from ASA. | researchgate.net |
Table 2: Comparative Incidence of Peptic Ulcers in Low-Dose ASA and ECC Users.
Endoscopic Evaluation of Gastroduodenal Mucosal Integrity in Human Volunteers
Potential for Organ-Specific Toxicity
The systemic effects of carbasalate calcium extend beyond the gastrointestinal tract, with potential implications for renal and hepatic function, as well as neurological considerations, particularly in cases of overdose.
The metabolic pathway of carbasalate calcium is identical to that of aspirin; it is metabolized primarily by the liver and its metabolites are excreted by the kidneys. plantgrowthhormones.comgoogle.commade-in-china.com This places a metabolic load on both organs. Consequently, caution is advised when administering the drug to patients with pre-existing liver or kidney disease. patsnap.comedqm.eu Severe hepatic or renal impairment is considered a contraindication for its use. patsnap.commedtigo.com
In general, prolonged use of high doses of analgesics can lead to persistent kidney damage and an increased risk of renal failure. edqm.eu While carbasalate calcium is used in patients with chronic kidney disease, its administration requires careful consideration of renal function. nih.gov Excessive use of its active metabolite, aspirin, has been associated with the potential for hepatic and renal lesions. researchgate.net Some research has explored combining carbasalate calcium with substances like taurine, with the aim of enhancing its metabolism in the liver. google.com
Systemic toxicity, particularly affecting the nervous system, is a significant concern in cases of salicylate overdose. In severe intoxication, serious disturbances of the acid-base equilibrium occur, which can lead to a range of neurological symptoms. hpra.ie These may include restlessness, confusion, dizziness, hallucinations, and convulsions. hpra.iedrugs.com In the most severe instances, depression of the central nervous system can progress to coma, cardiovascular collapse, and respiratory arrest. hpra.ie
A very rare but severe condition associated with salicylate use in children and adolescents with viral infections is Reye's syndrome, which affects the brain and liver and can be fatal. edqm.eumedtigo.comhpra.ie
Renal and Hepatic Systemic Effects
Assessment of Bleeding Risk in Various Physiological Contexts
A primary pharmacological effect of carbasalate calcium, via its active metabolite, is the inhibition of platelet aggregation. plantgrowthhormones.comnih.gov This anti-thrombotic action, while therapeutically beneficial in preventing cardiovascular events, inherently increases the risk of bleeding. This effect can lead to a prolongation of bleeding time even at very low doses and persists for several days after administration. edqm.euhpra.ie
The bleeding risk is comparable to that of low-dose aspirin. researchgate.net This risk is a critical consideration in various physiological and clinical contexts. For instance, there is an increased tendency for bleeding during and after surgical procedures, including minor ones like dental extractions. edqm.eu The perioperative management of patients on carbasalate calcium is a subject of clinical debate, with some guidelines suggesting it can be continued unless even minimal bleeding would be dangerous. researchgate.net
The assessment of bleeding risk is particularly crucial in patient populations with a high baseline risk of hemorrhage. Clinical trials have investigated carbasalate calcium in patients with atrial fibrillation who have a history of intracerebral hemorrhage, weighing its benefits against the risks in a population where stronger anticoagulants may be contraindicated. clinicaltrials.eu Case reports have also highlighted the clinical challenge of using carbasalate calcium in patients with a high HAS-BLED score (a bleeding risk stratification tool), where the drug was ultimately discontinued (B1498344) due to the elevated risk of bleeding. jacc.org Therefore, the use of carbasalate calcium requires a careful balance between the prevention of thrombotic events and the potential for increased bleeding. clinicaltrials.eu
Genotoxicity and Mutagenicity Investigations
A comprehensive review of available literature and regulatory databases indicates a significant lack of specific genotoxicity and mutagenicity studies for carbasalate calcium. Multiple safety data sheets for the compound explicitly state that no data are available for endpoints such as germ cell mutagenicity or general mutagenic effects. chemicalbook.comanmol.orgmedchemexpress.com Similarly, broad surveys of marketed pharmaceuticals have previously identified carbasalate as a substance for which no retrievable genotoxicity or carcinogenicity data could be found.
In the absence of direct data, assessing the genotoxic potential of carbasalate calcium's primary active metabolite, salicylic acid, provides valuable insight. A 2024 draft evaluation statement from the Australian Industrial Chemicals Introduction Scheme (AICIS) reviewed salicylic acid and its salts and concluded they are not considered to have genotoxic potential. industrialchemicals.gov.au Safety data sheets for salicylic acid also state that it shall not be classified as germ cell mutagenic based on available information. carlroth.comcarlroth.com Furthermore, carbasalate calcium is not listed as a carcinogen by major regulatory bodies, including the International Agency for Research on Cancer (IARC), the National Toxicology Program (NTP), or the Occupational Safety and Health Administration (OSHA). anmol.orgmedchemexpress.comcaymanchem.com
While these findings suggest a low likelihood of genotoxic activity, the absence of direct testing on carbasalate calcium represents a data gap.
Clinical Research and Therapeutic Efficacy of Carbasalate Calcium
Design and Implementation of Pivotal Clinical Trials
The therapeutic value of carbasalate calcium has been assessed through various clinical trial designs, including randomized controlled trials and observational studies, to establish its efficacy against other treatments and in real-world settings.
Randomized Controlled Trials (RCTs) Comparing Carbasalate Calcium with Other Therapies
Randomized controlled trials are fundamental in determining the comparative effectiveness of carbasalate calcium. A key example is the APACHE-AF trial, a multi-center, phase II, randomized, open-label clinical trial with blinded outcome assessment. clinicaltrials.euclinicaltrials.gov This trial was designed to address the uncertainty surrounding the optimal long-term treatment strategy for patients with atrial fibrillation who have experienced an anticoagulation-associated intracerebral hemorrhage. clinicaltrials.eucore.ac.uk The study compares the direct oral anticoagulant apixaban (B1684502) against antiplatelet therapies, including carbasalate calcium, or no antithrombotic treatment at all. clinicaltrials.euclinicaltrials.gov The primary goal is to gather reliable estimates of vascular death or non-fatal stroke rates among these high-risk patients to inform the design of a larger, more definitive trial. clinicaltrials.eucore.ac.uk
Patients in the comparator arm could receive one of several antiplatelet regimens at the discretion of the treating physician, including carbasalate calcium. clinicaltrials.govcore.ac.uk The primary outcome measured is the composite of vascular death or non-fatal stroke. clinicaltrials.eu
Another example of an RCT design is a study that compared low-dose carbasalate calcium against a placebo for the prevention of acute mountain sickness (AMS) in individuals attempting a rapid ascent of Mt. Kilimanjaro. unige.ch This double-blind, randomized, placebo-controlled trial aimed to determine if the drug had a preventive effect on AMS and its associated headache. unige.ch
| Trial | Patient Population | Intervention Arms | Primary Outcome | Source(s) |
|---|---|---|---|---|
| APACHE-AF (NCT02565693) | Adults with atrial fibrillation and recent intracerebral hemorrhage during anticoagulation treatment. clinicaltrials.eu | - Apixaban
| Vascular death or non-fatal stroke. clinicaltrials.eu | clinicaltrials.euclinicaltrials.govcore.ac.uk |
| AMS Prevention Trial | Altitude-naïve subjects attempting a fast climb. unige.ch | - Calcium Carbasalate
| Incidence of Acute Mountain Sickness (AMS) quantified by the Lake Louise Symptom Score. unige.ch | unige.ch |
Observational Studies and Real-World Evidence Generation
Observational studies provide critical real-world evidence on the effectiveness of medications outside the controlled environment of an RCT. ppd.com A significant population-based case-control study investigated the association between the use of various antiplatelet drugs, including carbasalate calcium, and the risk of out-of-hospital cardiac arrest (OHCA). plos.org This study utilized real-world data to compare 772 OHCA cases with documented ventricular fibrillation to 2,444 non-OHCA controls. plos.org The analysis was conducted using multivariable logistic regression to determine the association between current antiplatelet drug use and the risk of OHCA. plos.org Such studies are crucial for understanding a drug's performance in a broader, more diverse patient population and can reveal important patterns, such as sex-specific effects. nih.govppd.com
Efficacy in Cardiovascular and Cerebrovascular Disease Prevention
Carbasalate calcium's antiplatelet properties make it a subject of research for preventing blood clot-related diseases affecting the heart and brain. clinicaltrials.eumedtigo.com
Stroke Prevention in High-Risk Patient Populations (e.g., Atrial Fibrillation with Intracerebral Hemorrhage History)
Patients with atrial fibrillation who suffer an intracerebral hemorrhage (ICH) while on anticoagulants present a major clinical dilemma. clinicaltrials.eucore.ac.uk They are at high risk for both ischemic stroke and recurrent hemorrhage. core.ac.ukhku.hk The APACHE-AF trial was specifically designed to evaluate treatment strategies in this high-risk population. clinicaltrials.eu By comparing apixaban with antiplatelet agents like carbasalate calcium or no therapy, the trial seeks to find the best balance between preventing ischemic events and minimizing bleeding risk. clinicaltrials.eu While large randomized trials have shown that non-vitamin K antagonist oral anticoagulants (NOACs) like apixaban are effective for stroke prevention in the general atrial fibrillation population with a lower risk of ICH compared to warfarin (B611796), these trials typically excluded patients with a prior ICH. core.ac.uk The inclusion of carbasalate calcium as a potential therapy in the APACHE-AF trial highlights its role as a considered alternative in patients where stronger anticoagulants may be deemed too risky. clinicaltrials.eu
Role in Acute Myocardial Infarction and Out-of-Hospital Cardiac Arrest Risk Reduction
Real-world data from a large observational study has provided insights into the role of carbasalate calcium in reducing the risk of out-of-hospital cardiac arrest (OHCA). nih.govplos.org The study found that while the use of acetylsalicylic acid (ASA) was associated with a reduced risk of OHCA in both sexes, the effect of carbasalate calcium appeared to be sex-specific. nih.govnih.gov
| Population | Adjusted Odds Ratio (ORadj) | 95% Confidence Interval (CI) | Finding | Source(s) |
|---|---|---|---|---|
| Women | 0.5 | 0.3 - 0.9 | Associated with decreased OHCA risk. | nih.govplos.orgnih.gov |
| Men | 1.3 | 0.96 - 1.7 | Not associated with decreased OHCA risk. | nih.govplos.orgnih.gov |
Applications in Pain Management and Inflammatory Conditions
Carbasalate calcium is classified as a non-steroidal anti-inflammatory drug (NSAID) and is utilized for its analgesic, anti-inflammatory, and antipyretic effects. patsnap.comchemicalbook.com Its mechanism involves the inhibition of cyclooxygenase (COX) enzymes, which reduces the production of prostaglandins (B1171923)—compounds that mediate pain and inflammation. patsnap.comchemicalbook.com
Its clinical applications in this area include the treatment of various pain and inflammatory conditions such as rheumatoid arthritis, headaches, menstrual pain, and toothaches. chemicalbook.commedtigo.comfengchengroup.com Research has also explored its use in specific pain scenarios. For instance, a randomized controlled trial investigated the efficacy of low-dose carbasalate calcium for preventing headache associated with acute mountain sickness, though it was found to be ineffective for this indication. unige.ch Another study noted a clinical trial that compared a combination of carbasalate calcium and metoclopramide (B1676508) against dihydroergotamine (B1670595) for the treatment of migraine attacks. who.int
Treatment of Acute Migraine Attacks and Other Headache Disorders
Carbasalate calcium has demonstrated significant efficacy in the management of acute migraine attacks. A notable randomized, double-blind, double-dummy, multicenter, parallel-group study compared the effectiveness of a combination of carbasalate calcium (equivalent to 900 mg of aspirin) and metoclopramide 10 mg with a combination of ergotamine tartrate 1 mg and caffeine (B1668208) 100 mg for the treatment of two separate acute migraine attacks. nih.gov
The primary measure of success was headache relief within two hours of taking the medication, defined as a reduction in headache intensity from moderate or severe to mild or absent. nih.gov For the first migraine attack, the carbasalate calcium combination was significantly more effective, with a 54% success rate compared to 36% for the ergotamine-caffeine group. nih.gov The superiority of the carbasalate calcium combination was also observed in the second attack, with success rates of 60% versus 44%. nih.gov
Furthermore, the carbasalate calcium combination was significantly better at providing complete headache relief (20% vs. 8%) and reducing nausea (42% vs. 63% of patients still experiencing it) during the first attack. nih.gov Patients also showed a greater willingness to use the carbasalate calcium combination again. nih.gov
Another randomized, double-blind, cross-over study involving 155 patients with migraine (with or without aura) compared the combination of carbasalate calcium and metoclopramide to oral dihydroergotamine mesilate. nih.gov This study found a significantly greater reduction in headache intensity with the carbasalate calcium combination. nih.gov Two hours after administration, 64.5% of patients taking the carbasalate calcium combination reported recovery or improvement, compared to 43.5% of those taking dihydroergotamine. nih.gov The carbasalate calcium combination also showed superior results in alleviating associated symptoms like nausea, photophobia, and phonophobia. nih.gov
Table 1: Efficacy of Carbasalate Calcium Combination vs. Ergotamine Tartrate + Caffeine in Acute Migraine (First Attack)
| Efficacy Endpoint | Carbasalate Calcium + Metoclopramide | Ergotamine Tartrate + Caffeine |
|---|---|---|
| Headache Relief (2 hours) | 54% | 36% |
| Complete Headache Relief | 20% | 8% |
| Patients Still Experiencing Nausea | 42% | 63% |
| Willingness to Take Drug Again | 90% | 80% |
Data sourced from a randomized, double-blind, double-dummy, multicenter, parallel-group study. nih.gov
Efficacy in Rheumatoid Arthritis and General Anti-inflammatory Responses
Carbasalate calcium is utilized for its anti-inflammatory properties in conditions such as rheumatoid arthritis. chemicalbook.comfengchengroup.com As an NSAID, its primary mechanism is the inhibition of COX enzymes, which in turn reduces the production of prostaglandins that cause inflammation and pain. patsnap.comchemicalbook.com This makes it a therapeutic option for managing the symptoms of rheumatoid arthritis and other inflammatory conditions. chemicalbook.comfengchengroup.com The drug is noted for being designed to cause less gastrointestinal irritation, a frequent side effect of traditional aspirin (B1665792). patsnap.comchemicalbook.com
Investigation of Sex-Specific Pharmacological Responses and Outcomes (e.g., OHCA risk)
Recent research has uncovered sex-specific differences in the pharmacological effects of carbasalate calcium, particularly concerning the risk of out-of-hospital cardiac arrest (OHCA). A population-based case-control study investigated the association between the use of antiplatelet drugs, including carbasalate calcium, and the risk of OHCA. nih.gov
The study's findings indicated that the use of carbasalate calcium was associated with a decreased risk of OHCA in women. nih.govnih.gov However, this protective effect was not observed in men. nih.govnih.gov This suggests a significant interaction between sex and the pharmacological response to carbasalate calcium in the context of OHCA risk. nih.gov
In contrast, another common antiplatelet drug, acetylsalicylic acid (ASA), was found to be associated with a reduced risk of OHCA in both men and women, although the risk reduction was more pronounced in women. nih.govnih.gov The use of clopidogrel (B1663587) was not associated with a reduced risk of OHCA in either sex. nih.gov
A separate case-control study focusing on patients with coronary artery disease (CAD) found that among those experiencing OHCA, 42.6% were users of carbasalate calcium monotherapy, compared to 32.1% in the control group. asianpharmacoepi.org This study concluded that the current use of carbasalate calcium was associated with a higher risk of OHCA in this specific patient population. asianpharmacoepi.org
Table 2: Sex-Specific Association of Carbasalate Calcium Use with Out-of-Hospital Cardiac Arrest (OHCA) Risk
| Sex | Association with OHCA Risk | Adjusted Odds Ratio (ORadj) | 95% Confidence Interval (CI) |
|---|---|---|---|
| Women | Decreased Risk | 0.5 | 0.3–0.9 |
| Men | No Association | 1.3 | 0.96–1.7 |
Data from a population-based case-control study. nih.govnih.gov
Drug Drug Interaction Mechanisms and Polypharmacy Considerations with Carbasalate Calcium
Pharmacokinetic Interactions Modifying Drug Exposure
Pharmacokinetic interactions involve the alteration of a drug's absorption, distribution, metabolism, or excretion by a co-administered agent. With carbasalate calcium, the most significant pharmacokinetic interactions concern the excretion of other medications.
Carbasalate calcium can interfere with the renal clearance of certain drugs, leading to their accumulation and potential toxicity. patsnap.com This is a known class effect of NSAIDs, which can reduce renal blood flow and glomerular filtration. sps.nhs.uk
Methotrexate (B535133) : The co-administration of NSAIDs like carbasalate calcium with methotrexate can increase the risk of methotrexate toxicity. sps.nhs.uk The primary mechanism is the reduction of renal elimination of methotrexate, causing its concentration in the serum and tissues to rise rapidly. sps.nhs.uk This interaction is particularly critical in patients receiving high doses of methotrexate or those with pre-existing renal impairment. sps.nhs.uk
Lithium : Carbasalate calcium can affect the levels of lithium in the blood, potentially leading to toxicity. patsnap.com NSAIDs can decrease the renal clearance of lithium, increasing its plasma concentration and the risk of adverse effects.
Table 1: Pharmacokinetic Interactions with Carbasalate Calcium
| Concomitant Drug | Potential Effect on Concomitant Drug | Mechanism of Interaction |
| Methotrexate | Increased serum levels and risk of toxicity | Reduced renal elimination of methotrexate. sps.nhs.uk |
| Lithium | Increased serum levels and risk of toxicity | Decreased renal clearance of lithium. patsnap.comwikidoc.org |
The potential for antiplatelet drugs to interact via metabolic pathways, particularly the cytochrome P450 (CYP) enzyme system, is a significant concern in polypharmacy. nih.gov However, specific data on carbasalate calcium's role in inducing or inhibiting CYP enzymes is limited. While its active metabolite, salicylic (B10762653) acid, undergoes extensive metabolism, its direct and clinically significant impact on the CYP-mediated metabolism of other drugs is not as well-defined as some other agents. One database suggests that its metabolism does not extensively involve CYP enzymes. iiab.me Interactions with drugs metabolized by CYP enzymes, such as warfarin (B611796), are often considered from a pharmacodynamic perspective due to the heightened bleeding risk. acc.org
Alterations in Excretion Rates of Concomitant Medications (e.g., lithium, methotrexate)
Pharmacodynamic Interactions Affecting Therapeutic and Adverse Effects
Pharmacodynamic interactions occur when drugs with similar or opposing mechanisms of action are co-administered, leading to synergistic or antagonistic effects. nih.gov Carbasalate calcium has several clinically important pharmacodynamic interactions.
The most critical pharmacodynamic interactions with carbasalate calcium involve other medications that affect hemostasis, which significantly elevates the risk of bleeding. patsnap.com
Anticoagulants : A significant interaction occurs with anticoagulants like warfarin and heparin. patsnap.com The concurrent use of carbasalate calcium, which inhibits platelet function, and these anticoagulants, which inhibit clotting factors, can substantially increase the risk of bleeding and hemorrhage. patsnap.comdrugbank.combioresscientia.com
Other Antiplatelet Agents : Combining carbasalate calcium with other antiplatelet drugs such as clopidogrel (B1663587) or dipyridamole (B1670753) also results in an additive effect on platelet inhibition. drugbank.comclinicaltrials.eu This combination can increase the potential for bleeding. drugbank.com Clinical trials have compared carbasalate calcium to other antithrombotic treatments to assess the balance between efficacy in preventing thrombotic events and the risk of bleeding. clinicaltrials.eu
Carbasalate calcium can also interact with medications used to manage common comorbidities like hypertension and diabetes.
Antihypertensives : The efficacy of certain antihypertensive drugs may be reduced when taken with carbasalate calcium. patsnap.com
ACE Inhibitors and Diuretics : NSAIDs can diminish the therapeutic effects of ACE inhibitors and diuretics. patsnap.com The concurrent use of an NSAID, an ACE inhibitor (or an angiotensin receptor blocker, ARB), and a diuretic, a combination known as the "triple whammy," can lead to an increased risk of acute kidney injury. healthify.nz
The calcium component of carbasalate calcium may also interact with thiazide diuretics, where large amounts of calcium co-administered can increase the risk of milk-alkali syndrome. mayoclinic.orgaugustahealth.com
Hypoglycemic Agents : Carbasalate calcium may enhance the effects of hypoglycemic agents, potentially leading to hypoglycemia. patsnap.com It has been shown to increase the hypoglycemic activities of various oral antidiabetic drugs. drugbank.com Patients with diabetes taking medications such as insulin (B600854) or oral hypoglycemic agents should be aware that carbasalate calcium can affect blood sugar levels, necessitating regular monitoring. patsnap.com
Table 2: Pharmacodynamic Interactions with Carbasalate Calcium
| Interacting Drug / Drug Class | Potential Effect | Mechanism of Interaction |
| Anticoagulants (e.g., Warfarin, Heparin) | Increased risk of bleeding and hemorrhage. patsnap.comdrugbank.com | Synergistic effects on hemostasis (antiplatelet effect plus anticoagulation). nih.govbioresscientia.com |
| Other Antiplatelet Agents (e.g., Clopidogrel, Dipyridamole) | Additive antiplatelet effect, increasing bleeding risk. drugbank.comclinicaltrials.eu | Synergistic inhibition of platelet function. drugbank.com |
| Antihypertensives (e.g., ACE Inhibitors, Diuretics) | Reduced antihypertensive efficacy; risk of acute kidney injury. patsnap.comhealthify.nz | Inhibition of prostaglandin (B15479496) synthesis, which affects renal blood flow and sodium excretion. researchgate.net |
| Hypoglycemic Agents (e.g., Insulin, oral agents) | Increased hypoglycemic effect, risk of low blood sugar. patsnap.com | Potentiation of the hypoglycemic activity of antidiabetic drugs. drugbank.comlareb.nl |
Synergistic or Antagonistic Effects with Anticoagulants (e.g., warfarin, heparin) and Other Antiplatelet Agents (e.g., clopidogrel, dipyridamole)
Clinical Management Strategies for Minimizing Interaction Risks and Optimizing Therapeutic Outcomes
Effective management of drug-drug interactions is essential to ensure patient safety and optimize the therapeutic benefits of carbasalate calcium. nih.gov Key strategies include:
Comprehensive Medication Review : It is crucial for healthcare providers to be informed of all medications a patient is taking, including prescription, over-the-counter, and herbal products, to identify potential interactions. patsnap.com A pharmacist can be integral in medication reconciliation. nih.gov
Close Monitoring : Patients on interacting medications require regular follow-up and monitoring. patsnap.com This includes:
Monitoring for signs of bleeding in patients taking concurrent anticoagulants or antiplatelet agents. patsnap.com
Regularly checking blood glucose levels in diabetic patients on hypoglycemic agents. patsnap.com
Monitoring blood pressure and renal function in patients taking antihypertensives, especially ACE inhibitors and diuretics. healthify.nzaugustahealth.com
Checking serum lithium or methotrexate concentrations when these drugs are used concurrently. patsnap.comsps.nhs.uk
Patient Education : Patients should be counseled about the risks of interactions and instructed to report any unusual symptoms, such as excessive bruising, black stools, or symptoms of hypoglycemia, to their healthcare provider immediately. sps.nhs.uk
By implementing these management strategies, healthcare professionals can mitigate the risks associated with carbasalate calcium's drug-drug interactions and ensure safer use in complex patient populations.
Chemical Synthesis and Derivatization Approaches for Carbasalate Calcium
Established Synthetic Routes and Reaction Mechanisms
The preparation of carbasalate calcium can be broadly categorized into two primary routes, distinguished by the selection of the calcium source and solvent system. These methods aim to facilitate the reaction between acetylsalicylic acid, urea (B33335), and a calcium salt to form the desired complex.
A common synthetic strategy involves the reaction of aspirin (B1665792) (acetylsalicylic acid), urea, and calcium nitrate (B79036) in an alcoholic solvent. The reaction is typically facilitated by a base, such as ammonia (B1221849), to control the pH and drive the formation of the calcium salt.
One patented method describes dispersing aspirin, calcium nitrate, and urea in an alcohol solvent. google.com The process begins by adding ammonia water to the stirred mixture at a controlled temperature of 0-5 °C. Following this initial phase, the temperature is raised to 25-35 °C, and the reaction proceeds for 2 to 2.5 hours. The final product is isolated by cooling the solution back to 0-5 °C to induce crystallization, followed by filtration and drying. google.com
Another variation involves dissolving aspirin, urea, and calcium nitrate in methanol (B129727) or ethanol (B145695) by heating to 30-40 °C. google.com The resulting solution is filtered and then cooled to 0-5 °C. An ammonia solution (in methanol or ethanol) is then introduced while maintaining a temperature below 10 °C until a neutral pH of 7.0-8.0 is achieved. The reaction mixture is then heated to 40-45 °C to promote crystallization before the product is separated via centrifugation and dried. google.com
A notable alternative detailed in background literature involves using a mixed solvent system. In this approach, aspirin is dissolved in acetone (B3395972), while calcium nitrate tetrahydrate is dissolved in ethanol. These solutions are combined with urea, and ammonia gas is passed through the mixture to saturation, leading to the formation of carbasalate calcium. google.com
Table 1: Comparison of Synthetic Methods Using Calcium Nitrate
| Parameter | Method 1 (CN102924335B) google.com | Method 2 (CN101575305A) google.com | Method 3 (Background Art) google.com |
|---|---|---|---|
| Solvent | Alcohol | Methanol or Ethanol | Acetone and Ethanol |
| Base | Ammonia Water | Methanolic/Ethanolic Ammonia | Ammonia Gas |
| Initial Temp. | 0-5 °C | 30-40 °C (dissolution), then 0-5 °C (reaction) | Room Temperature |
| Reaction Temp. | 25-35 °C | <10 °C (neutralization), then 40-45 °C (crystallization) | Not specified |
| Reaction Time | 2-2.5 hours | Not specified | ~25 minutes (ammonia addition) |
| Final pH | Not specified | 7.0-8.0 (Neutral) | Saturated with ammonia |
| Isolation | Cooling, Crystallization, Filtration | Centrifugation, Drying | Cooling, Crystallization, Filtration |
An alternative and widely cited route utilizes calcium carbonate as the calcium source, reacting it with acetylsalicylic acid and urea, often in an aqueous system. This method's key feature is the in-situ formation of the calcium acetylsalicylate salt, which then complexes with urea.
A patented process outlines dissolving acetylsalicylic acid and urea in water, followed by cooling the solution to approximately 10 °C. google.com Calcium carbonate is then added in portions, ensuring the reaction temperature does not surpass 15 °C. The reaction is identified by the liberation of carbon dioxide gas. chemicalbook.comlookchem.com After the reaction is complete (indicated by the cessation of gas evolution), the mixture is filtered. chemicalbook.comgoogle.comlookchem.com Methanol is subsequently added to the filtrate, causing the precipitation of carbasalate calcium as a white solid, which is then filtered, washed with methanol, and dried. google.com
The manufacturing process described by some suppliers similarly involves the intimate mixing of finely powdered acetylsalicylic acid and calcium carbonate, to which water is added. chemicalbook.comlookchem.com The mixture is stirred for about 15 minutes, or until the reaction is complete, while maintaining a temperature below 20 °C to minimize potential hydrolysis of the aspirin. chemicalbook.comlookchem.com After filtering unreacted materials, the filtrate is cooled, and methanol is added to precipitate the product. chemicalbook.comlookchem.com
Table 2: Synthesis Parameters Using Calcium Carbonate
| Step | Parameter | Description | Source(s) |
|---|---|---|---|
| 1. Reactant Mixing | Reagents | Acetylsalicylic acid, Urea, Calcium Carbonate, Water | google.comgoogle.com |
| Initial Temp. | Cooled to 10 °C | google.com | |
| 2. Reaction | Temp. Control | Maintained below 15-20 °C | chemicalbook.comgoogle.com |
| Indicator | Cessation of carbon dioxide liberation | chemicalbook.comlookchem.com | |
| 3. Filtration | Purpose | Removal of unreacted starting materials | google.comlookchem.com |
| 4. Precipitation | Precipitant | Methanol added to the aqueous filtrate | chemicalbook.comgoogle.com |
| 5. Isolation | Method | Filtration, washing with methanol, and vacuum drying | google.com |
Preparation from Aspirin, Urea, and Calcium Nitrate
Optimization of Synthesis Parameters for Industrial and Laboratory Scale
The efficiency, purity, and scalability of carbasalate calcium synthesis are highly dependent on the careful optimization of reaction parameters such as solvent choice, temperature, and pH.
The choice of solvent is critical in the synthesis of carbasalate calcium. Different solvent systems offer distinct advantages and disadvantages concerning yield, purity, and operational safety.
Alcohol-Based Systems (Methanol, Ethanol): Methanol and ethanol are frequently used as the primary reaction medium, particularly in syntheses involving calcium nitrate. google.comgoogle.com They offer good solubility for the reactants and can facilitate the precipitation of the final product upon cooling or addition of a base. A novel method disclosed in patent CN111333506A specifically highlights the use of methanol or ethanol with calcium chloride and urea. This system is advantageous as it avoids the formation of explosive ammonium (B1175870) nitrate byproducts, enhancing industrial safety. The process reportedly yields a product with purity ≥99.8% and a yield of over 95%.
Mixed Solvent Systems (Acetone/Ethanol): The use of an acetone-ethanol mixture has been reported, where aspirin is dissolved in acetone and the calcium salt in ethanol. google.com This approach leverages the differential solubility of the reactants to facilitate the reaction.
Water-Based Systems: When calcium carbonate is the calcium source, water is often used as the initial solvent. chemicalbook.comgoogle.com This system is cost-effective and environmentally benign. However, the product, calcium acetylsalicylate, is soluble in water, necessitating the use of an anti-solvent for precipitation. Methanol is commonly added to the aqueous filtrate to induce crystallization of carbasalate calcium. chemicalbook.comgoogle.com This step is crucial for isolating the product from the reaction mixture.
Other Solvents: Ethylene glycol monomethyl ether has been used as a solvent, but it is noted to be a highly toxic solvent, posing significant health risks from long-term exposure, which limits its industrial applicability. google.comgoogle.com
Precise control over temperature and pH is paramount for maximizing yield and minimizing the formation of impurities, such as degradation products from hydrolysis. wdh.ac.id
Temperature: In syntheses using calcium nitrate and ammonia in alcohol, the initial steps are often conducted at low temperatures (0-5 °C) to control the exothermic neutralization reaction. google.comgoogle.com The temperature is then raised to a specific range (e.g., 25-40 °C) to drive the reaction to completion. google.comgoogle.comhrkpharmaceutical.com Conversely, in the calcium carbonate method, the temperature is deliberately kept low (below 15-20 °C) to prevent the hydrolysis of the newly formed calcium acetylsalicylate in the aqueous solution. chemicalbook.comgoogle.com
pH: The pH of the reaction medium is a critical factor. In methods using ammonia, the pH is carefully adjusted to facilitate the deprotonation of aspirin's carboxylic acid group, allowing it to react with the calcium ion. A target pH of 6.0-8.5 is specified in one method, while another aims for a neutral pH of 7.0-8.0. google.comhrkpharmaceutical.com Maintaining the correct pH is essential for preventing the degradation of aspirin and ensuring the formation of the desired complex. In the calcium carbonate method, the pH is inherently controlled by the reaction itself, as the carbonate neutralizes the acetylsalicylic acid. chemicalbook.comlookchem.com
Table 3: Summary of Optimized Reaction Conditions
| Synthetic Route | Solvent System | Temperature Profile | pH Control | Key Outcome |
|---|---|---|---|---|
| Ca(NO₃)₂ / Ammonia | Alcohol (Methanol/Ethanol) | Cool (0-5 °C), then heat (25-40 °C) | Add ammonia to pH 6.0-8.5 | Controlled reaction, high yield |
| CaCO₃ / Water | Water, then Methanol | Maintain below 15-20 °C | Self-regulating via CaCO₃ | Minimizes hydrolysis |
| CaCl₂ / Ammonia | Methanol/Ethanol | 25-40 °C | Liquid ammonia | Avoids explosive byproducts, high purity |
Solvent Selection and Its Impact on Yield and Purity (e.g., methanol, ethanol, water-based systems)
Exploration of Novel Synthetic Pathways and Analog Preparation for Research Purposes
Research into the synthesis of carbasalate calcium and related compounds continues to evolve, focusing on improving safety, scalability, and exploring the molecule's chemical properties.
A significant development in synthetic pathways is the method designed to avoid the use of calcium nitrate with ammonia, which can produce potentially explosive ammonium nitrate as a byproduct. The use of anhydrous calcium chloride, urea, and liquid ammonia in a methanol/ethanol solvent system represents a safer and more scalable approach for industrial production due to its mild reaction conditions (25–40°C) and elimination of hazardous intermediates.
While specific research on a wide range of carbasalate calcium analogs is not extensively documented in the provided results, the principles of analog preparation for calcium-dependent molecules are well-established. For instance, the synthesis of analogs of the calcium-dependent antibiotic malacidin A involves a strategy of varying a lipid tail attached to a core peptide structure. nih.gov This is achieved through solid-phase peptide synthesis followed by solution-phase cyclization, allowing for the creation of a library of related molecules to study structure-activity relationships (SARs). nih.gov A similar conceptual approach could be applied to carbasalate calcium, potentially by modifying the urea component or substituents on the acetylsalicylate ring to investigate how these changes affect its chemical and biological properties.
Furthermore, the chemical reactivity of carbasalate calcium itself is a subject of research. In one study, carbasalate calcium was investigated as a potential acetyl donor for the enzymatic synthesis of acetyl-CoA. Although it showed extremely low activity in this specific application, such research provides valuable insights into the compound's stability and potential for biochemical interaction. mdpi.com
Future Research Directions and Translational Perspectives for Carbasalate Calcium
Mechanistic Investigations into Unexplored Physiological Effects and Receptor Interactions
Carbasalate calcium's established therapeutic actions stem from its dissociation into acetylsalicylic acid (aspirin), which inhibits cyclooxygenase (COX) enzymes, and a calcium component that buffers aspirin's acidity. patsnap.com This inhibition of COX-1 and COX-2 enzymes reduces the synthesis of prostaglandins (B1171923), which are key mediators of inflammation, pain, and fever. patsnap.com Furthermore, the irreversible inhibition of COX-1 in platelets underlies its antiplatelet effect, crucial for preventing thrombotic events. patsnap.com
However, the complete spectrum of carbasalate calcium's biological interactions remains an area of active investigation. Future research will likely focus on:
Unexplored Signaling Pathways: Beyond the well-documented COX inhibition, researchers are interested in whether carbasalate calcium or its metabolites influence other signaling pathways. This could involve interactions with various receptors or enzymes that modulate cellular processes.
The Role of the Calcium Moiety: While the calcium in carbasalate calcium is known to improve gastrointestinal tolerability by acting as a buffer, its potential for direct physiological effects is an area ripe for exploration. patsnap.com The extracellular calcium-sensing receptor (CaR), a G protein-coupled receptor, is a key regulator of numerous cellular functions. nih.gov Investigating whether the calcium from carbasalate calcium interacts with CaR or other calcium-sensitive pathways could reveal novel therapeutic mechanisms. nih.gov
Sex-Specific Effects: Intriguing research has suggested potential sex-specific differences in the cardiovascular protective effects of carbasalate calcium. One study found it was associated with a decreased risk of out-of-hospital cardiac arrest in women but not in men. researchgate.netnih.gov Elucidating the mechanistic basis for these differences is a critical future research direction.
Development of Targeted Delivery Systems and Novel Formulations for Enhanced Therapeutic Ratios
Innovations in drug delivery technology offer promising avenues to enhance the therapeutic efficacy and safety of carbasalate calcium. The development of novel formulations is a key area of focus. giiresearch.com
Current research and future possibilities include:
Sustained-Release Formulations: Creating formulations that provide a sustained release of carbasalate calcium could maintain therapeutic drug levels over a longer period, potentially improving patient compliance and clinical outcomes. cphi-online.com
Nanoparticle-Based Delivery: Calcium carbonate nanoparticles are being explored as drug delivery systems due to their biocompatibility and pH-sensitivity. nih.gov Encapsulating carbasalate calcium within such nanoparticles could enable targeted delivery to specific tissues, such as inflamed joints or tumor microenvironments, thereby maximizing therapeutic effects while minimizing systemic exposure. nih.gov
Advanced Formulations for Improved Bioavailability: Continued advancements in formulation technology aim to further enhance the solubility and bioavailability of carbasalate calcium, leading to improved therapeutic outcomes. datahorizzonresearch.com This includes the development of novel soluble powders and other advanced delivery systems. google.comgithub.com
Advanced Computational Modeling and In Silico Studies for Drug Discovery and Optimization
Computational modeling and in silico studies are becoming indispensable tools in modern drug development, offering the potential to accelerate research and reduce costs. For carbasalate calcium, these approaches can be applied to:
Predictive Modeling: Quantitative structure-activity relationship (QSAR) modeling can be used to correlate the molecular structure of carbasalate calcium and its metabolites with their biological activity and potential toxicity.
Systems Biology Approaches: Integrating data from genomics, transcriptomics, and metabolomics can help to construct comprehensive models of how carbasalate calcium affects biological systems. This can aid in identifying novel drug targets and understanding the molecular basis of its therapeutic effects and potential side effects. europa.eu
Simulation of Cardiac Effects: Given the importance of calcium in cardiac electrophysiology, multi-scale computational modeling can be used to simulate the effects of carbasalate calcium on cardiomyocyte calcium handling and investigate its role in preventing or causing cardiac arrhythmias. nih.govnih.gov These models can integrate data from the subcellular to the whole-organ level to provide a holistic understanding of the drug's cardiovascular impact. nih.govnih.gov
Biomarker Identification for Personalized Therapeutic Strategies and Response Prediction
The move towards personalized medicine necessitates the identification of biomarkers that can predict a patient's response to a particular therapy. For carbasalate calcium, future research in this area will be critical.
Genetic Biomarkers: A clinical trial is currently investigating a genotype-guided treatment strategy for peripheral arterial disease that includes carbasalate calcium. clinicaltrials.euclinicaltrials.eu This study aims to determine if using genetic information to guide therapy can improve outcomes compared to standard treatment. clinicaltrials.eu Identifying genetic variations that influence the metabolism or efficacy of carbasalate calcium could allow for more precise and effective prescribing.
Biomarkers of Thrombotic Risk: The development of reliable biomarkers to assess thrombotic risk and response to antiplatelet therapy is a significant area for future research. oup.com This could involve monitoring levels of specific proteins or metabolites that are indicative of platelet activation or coagulation status.
Inflammatory and Cardiovascular Biomarkers: Studies are evaluating the effects of various drugs on a panel of inflammatory and platelet-related biomarkers, such as hs-CRP, IL-6, and soluble CD40 ligand. amazonaws.com Similar investigations for carbasalate calcium could help to elucidate its broader effects on cardiovascular health and identify patients who are most likely to benefit from treatment. Another study is assessing changes in cerebrospinal fluid and plasma biomarkers in Alzheimer's disease patients, which includes the permitted use of carbasalate calcium. clinicaltrial.be
Integration into Multidisciplinary Therapeutic Regimens and Long-Term Clinical Outcome Studies
To optimize patient care, it is essential to understand how carbasalate calcium can be effectively integrated into combination therapies and to evaluate its long-term clinical outcomes.
Combination Therapies: Carbasalate calcium is often used in conjunction with other medications, such as clopidogrel (B1663587), in patients with cardiovascular disease. nih.govru.nl Future studies will continue to explore the efficacy and safety of combining carbasalate calcium with other antithrombotic agents, antihypertensives, and lipid-lowering therapies. drugbank.compatsnap.com A clinical trial for peripheral arterial disease is specifically studying the combination of carbasalate calcium with telmisartan (B1682998) and rivaroxaban. clinicaltrials.euclinicaltrials.eu
Long-Term Observational Studies: Large-scale, long-term observational studies are crucial for assessing the real-world effectiveness and safety of carbasalate calcium. ahajournals.org These studies can provide valuable insights into its role in preventing cardiovascular events and identify any potential long-term risks that may not be apparent in shorter clinical trials. ahajournals.org
Comparative Effectiveness Research: Comparing the long-term outcomes of patients treated with carbasalate calcium versus other antiplatelet agents, such as aspirin (B1665792) or clopidogrel, can help to define its place in therapy. researchgate.net
Addressing Gaps in Toxicological and Ecotoxicological Data for Comprehensive Risk Assessment
A complete understanding of the safety profile of carbasalate calcium requires a thorough assessment of its toxicological and ecotoxicological properties.
Toxicological Data: While some toxicological data is available, further research is needed to fill existing gaps. caymanchem.commedchemexpress.com This includes more comprehensive studies on its potential for carcinogenicity, genotoxicity, and reproductive toxicity. medchemexpress.comresearchgate.net Safety data sheets provide some information but often state that further relevant information is not available for certain endpoints. caymanchem.com
Ecotoxicological Data: The environmental fate and effects of pharmaceuticals are a growing concern. There is a need for more data on the ecotoxicity of carbasalate calcium to assess its potential impact on aquatic ecosystems and other environmental compartments. rivm.nl This includes studies on its bioaccumulation potential and mobility in soil. caymanchem.com A systematic approach to evaluating the quality of experimental ecotoxicological data is necessary for accurate environmental risk assessment. rivm.nl
| Research Area | Focus | Potential Impact |
| Mechanistic Investigations | Unexplored physiological effects and receptor interactions, including sex-specific differences. researchgate.netnih.gov | Discovery of new therapeutic applications and a more nuanced understanding of its mechanism of action. |
| Targeted Delivery | Development of novel formulations like sustained-release and nanoparticle-based systems. giiresearch.comcphi-online.comnih.gov | Enhanced therapeutic efficacy, improved patient compliance, and reduced side effects. |
| Computational Modeling | In silico studies for drug discovery, optimization, and predicting biological effects. europa.eunih.govnih.gov | Accelerated drug development, personalized medicine, and a deeper understanding of drug-body interactions. |
| Biomarker Identification | Identifying genetic and molecular markers to predict patient response. clinicaltrials.euclinicaltrials.euoup.com | Tailored therapeutic strategies for individual patients, leading to better outcomes. |
| Clinical Integration | Long-term outcome studies and evaluation in combination therapies. nih.govahajournals.org | Optimized use in clinical practice and improved patient management for chronic diseases. |
| Toxicology | Filling gaps in toxicological and ecotoxicological data. caymanchem.comrivm.nl | Comprehensive risk assessment for human health and the environment. |
Q & A
Q. How do researchers validate the anti-inflammatory mechanisms of Carbasalate Calcium in vivo?
- Methodological Answer : Murine models of inflammation (e.g., carrageenan-induced paw edema) are used. Researchers measure prostaglandin E₂ (PGE₂) levels via ELISA and COX-1/COX-2 inhibition via Western blot. Comparative dose-response studies with ASA and selective COX inhibitors (e.g., celecoxib) isolate Carbasalate Calcium’s contribution to inflammatory pathways .
Q. Tables for Methodological Reference
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
